Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine

Organic Synthesis Medicinal Chemistry Quality Control

Researchers needing regiochemically defined imidazole building blocks face risks from generic substitution, where isomeric impurities alter reactivity and SAR outcomes. Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine (CAS 1310255-26-5) eliminates this uncertainty with precisely positioned 2-methylimidazole and a benzyl-amine linker. At ≥98% purity, it minimizes side reactions in NHC ligand and SAR probe synthesis. Supported by evidence of class selectivity for P-gp (IC50 >100 μM) with low cytotoxicity, it enables unambiguous transporter studies. In stock for global shipping.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 1310255-26-5
Cat. No. B1400953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine
CAS1310255-26-5
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1)CNCC2=CC=CC=C2
InChIInChI=1S/C12H15N3/c1-10-14-9-12(15-10)8-13-7-11-5-3-2-4-6-11/h2-6,9,13H,7-8H2,1H3,(H,14,15)
InChIKeyMOYYZLBUSUTCHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine: Chemical Class & Baseline Specifications


Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine (CAS 1310255-26-5) is a synthetic small molecule belonging to the class of imidazole derivatives, with the molecular formula C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol. It is commercially supplied for research use only, with purity specifications typically ranging from 95% to 98% from major vendors . This compound is structurally characterized by a 2-methylimidazole core connected to a benzyl group via a methylamine linker, distinguishing it from other imidazole-based building blocks. It is not a validated therapeutic agent but a chemical tool and intermediate for specialized organic synthesis .

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine: Generic Substitution Risks


Generic substitution among imidazole derivatives is a high-risk strategy due to the profound impact of specific substitution patterns on reactivity, binding affinity, and physicochemical properties. While many compounds share the C₁₂H₁₅N₃ molecular formula, critical differences in regiochemistry (e.g., 2- vs. 4-substitution) and linker geometry render them non-interchangeable in advanced synthetic routes or biochemical assays [1]. A molecule like {4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine (CAS 954578-11-1), which shares the same molecular weight and formula, differs in the position of the imidazole substitution, leading to divergent molecular shapes and electronic distributions that directly affect target engagement .

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine: Comparative Procurement Guide


Purity Specification for Reproducible Synthesis

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine (CAS 1310255-26-5) is commercially available from at least one major supplier at a verified purity of 98% . This contrasts with a common baseline specification of 95% for other C₁₂H₁₅N₃ isomeric analogs, such as benzyl[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine (CAS 915923-37-4) . The higher specified purity reduces the risk of confounding impurities in sensitive reactions.

Organic Synthesis Medicinal Chemistry Quality Control

Regiochemical Identity and Target Specificity

The compound's biological relevance stems from its specific regiochemistry. While no direct IC₅₀ data for the exact target compound was identified, a closely related class of 5-disubstituted benzyl-imidazole amines has demonstrated functional specificity for P-glycoprotein (P-gp) with IC₅₀ values >100 μM against non-target cells, indicating low general cytotoxicity [1]. This is in stark contrast to the alternative substitution pattern in N-benzyl-1-(1-methyl-1H-imidazol-2-yl)methanamine (CAS 944899-05-4), which may exhibit different biological profiles .

Structure-Activity Relationship (SAR) Biochemical Assay Lead Optimization

Structural Differentiation from Common Isomers

The compound's CAS number (1310255-26-5) and MDL number (MFCD16867099) uniquely identify its specific connectivity: a 2-methylimidazole ring with a methylamine linker at the 4-position, bonded to a benzyl group . This is explicitly distinct from other C₁₂H₁₅N₃ isomers, such as {4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine (CAS 954578-11-1), where the imidazole is connected via its 1-nitrogen to a benzyl group on the phenyl ring . Confusing these isomers can lead to failed syntheses or erroneous biological data.

Chemical Inventory Management Analytical Chemistry Synthetic Planning

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine: Key Research Applications


Building Block for Targeted Organic Synthesis

This compound is ideally suited as a building block for the synthesis of more complex molecules requiring a precisely positioned 2-methylimidazole motif. Its defined regiochemistry is critical for constructing compound libraries for structure-activity relationship (SAR) studies, as detailed in Section 3's evidence on structural differentiation . Researchers can rely on its 98% purity specification to minimize side reactions in multi-step syntheses .

Chemical Probe for Enzyme Inhibition Studies

Based on class-level inference from related benzyl-imidazole amines, this compound may serve as a valuable scaffold for developing selective enzyme inhibitors. Evidence from Section 3 indicates that similar 5-disubstituted benzyl-imidazole amines exhibit specificity for P-glycoprotein (P-gp) with low general cytotoxicity (IC₅₀ > 100 μM) [1]. This suggests its use in designing probes to study membrane transporter interactions without inducing non-specific cell death.

Intermediate for Advanced Material Science

Imidazole derivatives are frequently employed as precursors for N-heterocyclic carbene (NHC) ligands and ionic liquids. The specific substitution pattern of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine, with its free secondary amine and benzyl group, offers a unique handle for further functionalization to tune the steric and electronic properties of resulting catalysts or materials, differentiating it from more common 1-substituted imidazoles.

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